Cas no 2059920-01-1 (Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate)

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
- CS-0088865
- D74710
- 2059920-01-1
- methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate
- methyl 5-{4-[(2,2-dimethylpropanoyl)oxy]phenyl}pent-4-ynoate
- SCHEMBL20836500
- Methyl5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
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- Inchi: 1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3
- InChI Key: YQMSQBSLZUVUGE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#CCCC(=O)OC)=CC=1)C(C(C)(C)C)=O
Computed Properties
- Exact Mass: 288.13615911 g/mol
- Monoisotopic Mass: 288.13615911 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Molecular Weight: 288.34
- Topological Polar Surface Area: 52.6
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024925-1g |
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE |
2059920-01-1 | 97% | 1g |
$297.00 | 2023-12-19 | |
1PlusChem | 1P024925-5g |
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE |
2059920-01-1 | 97% | 5g |
$1071.00 | 2023-12-19 | |
1PlusChem | 1P024925-250mg |
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE |
2059920-01-1 | 97% | 250mg |
$110.00 | 2023-12-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159505-1g |
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate |
2059920-01-1 | 97% | 1g |
¥15750 | 2023-04-15 | |
1PlusChem | 1P024925-100mg |
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE |
2059920-01-1 | 97% | 100mg |
$65.00 | 2023-12-19 |
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate Related Literature
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1. Book reviews
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
Comprehensive Overview of Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1)
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a pivaloyloxy group and a pent-4-ynoate backbone, is often explored for its role in intermediate synthesis and drug development. Researchers are particularly interested in its click chemistry compatibility, which aligns with modern trends in bioconjugation and prodrug design.
The compound’s molecular structure combines a phenyl ring with an alkyne functional group, making it a versatile building block for cross-coupling reactions. Its CAS No. 2059920-01-1 is frequently searched in databases like SciFinder and PubChem, reflecting its relevance in high-throughput screening and medicinal chemistry. Recent studies highlight its potential in targeting enzyme inhibition and cancer therapeutics, topics that dominate current scientific discourse.
One of the key advantages of Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is its stability under physiological conditions, a trait highly valued in drug delivery systems. This aligns with the growing demand for biocompatible materials and sustainable chemistry solutions. Users often search for terms like "pivaloyloxy derivatives" or "alkyne esters in drug design," underscoring the compound’s niche yet critical role in advancing precision medicine.
From a synthetic perspective, the compound’s ester linkage and terminal alkyne group facilitate modular modifications, a feature exploited in combinatorial chemistry. Its CAS No. 2059920-01-1 is also associated with patents exploring bioorthogonal reactions, a hot topic in chemical biology. These attributes make it a subject of interest for academic and industrial labs focusing on next-generation therapeutics.
In summary, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1) exemplifies the intersection of organic synthesis and biomedical innovation. Its design caters to contemporary needs such as targeted drug delivery and green chemistry, ensuring its continued relevance in scientific literature and industrial applications.
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